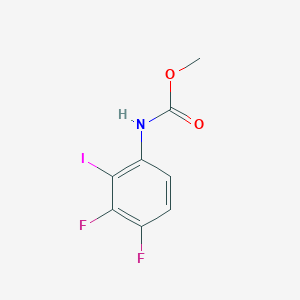

Methyl (3,4-difluoro-2-iodophenyl)carbamate

Overview

Description

“Methyl (3,4-difluoro-2-iodophenyl)carbamate” or DFIPC is an organic compound. It is a derivative of carbamate, which is widely used in pharmaceuticals, agrochemicals, and insecticides .

Synthesis Analysis

DFIPC is synthesized by reacting 3,4-difluoro-2-iodoaniline and dimethyl carbonate in the presence of a base. The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Molecular Structure Analysis

The molecular formula of DFIPC is C8H6F2INO2 . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes .Physical And Chemical Properties Analysis

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Scientific Research Applications

1. Synthesis and Spectroscopic Properties

Research has explored the synthesis of various thiourea derivatives, including compounds with structural similarities to Methyl (3,4-difluoro-2-iodophenyl)carbamate. These studies focus on their characterization through spectroscopic methods, highlighting their potential in various scientific applications (Limban et al., 2011).

2. Antimicrobial and Anticonvulsant Activities

Research into diflunisal hydrazide-hydrazones, which are structurally related to Methyl (3,4-difluoro-2-iodophenyl)carbamate, has demonstrated their potential antimicrobial and anticonvulsant activities. This suggests possible applications in the development of new therapeutic agents (Küçükgüzel et al., 2003).

3. Detection and Quantification Techniques

Studies have investigated techniques for detecting and quantifying carbamate insecticides, which are related to Methyl (3,4-difluoro-2-iodophenyl)carbamate. These methods are crucial for monitoring environmental and health impacts of carbamate compounds (Krause, 1979).

4. Nonlinear Optical Properties

The molecular structure and properties of compounds like Methyl (3,4-difluoro-2-iodophenyl)carbamate have been studied for their potential in nonlinear optical applications. This research is significant for the development of new materials with specialized optical properties (Sheena Mary et al., 2014).

5. Chiral Stationary Phases in Chromatography

Research has been conducted on derivatives of phenylcarbamates, similar to Methyl (3,4-difluoro-2-iodophenyl)carbamate, for use as chiral stationary phases in chromatography. This application is vital for the separation of chiral compounds in analytical chemistry (Chankvetadze et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides. They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents. Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

properties

IUPAC Name |

methyl N-(3,4-difluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2INO2/c1-14-8(13)12-5-3-2-4(9)6(10)7(5)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROMEOLFFRIMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C(=C(C=C1)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727074 | |

| Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3,4-difluoro-2-iodophenyl)carbamate | |

CAS RN |

1356110-17-2 | |

| Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

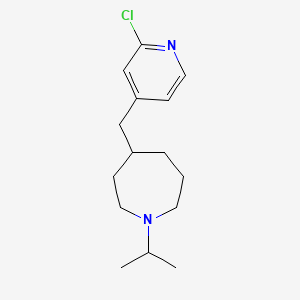

![1-[3-[(2-Chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399435.png)

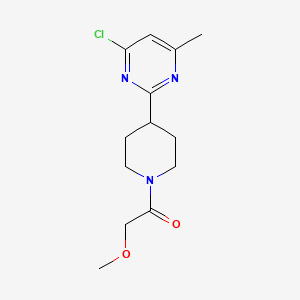

![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)

![1-[4-[(6-Chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1399452.png)

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)